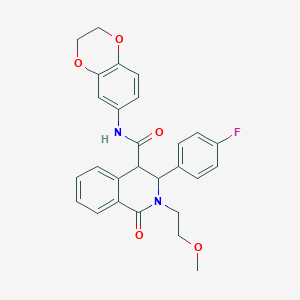

(+)-7-epi-Syringaresinol 4'-glucoside

Descripción general

Descripción

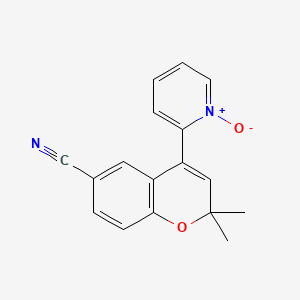

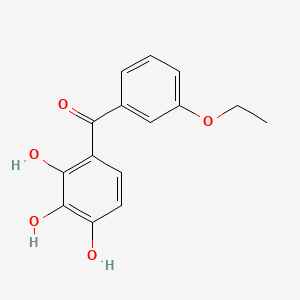

(+)-7-Epi-syringaresinol 4'-glucoside belongs to the class of organic compounds known as lignan glycosides. These are aromatic polycyclic compounds containing a carbohydrate component glycosidically linked to a lignan moiety. They include 1-aryltetralin lactones (+)-7-Epi-syringaresinol 4'-glucoside is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+)-7-epi-syringaresinol 4'-glucoside is primarily located in the cytoplasm. Outside of the human body, (+)-7-epi-syringaresinol 4'-glucoside can be found in tea. This makes (+)-7-epi-syringaresinol 4'-glucoside a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Neuritogenesis and Neuronal Differentiation

(+)-7-epi-Syringaresinol 4'-glucoside has been studied for its effects on neuritogenesis. Studies have demonstrated its role in dose-dependent neuritogenesis in PC12h cells, a phenomenon important for neural development and repair (Chiba et al., 2002). Additionally, it has shown potential in promoting neuronal differentiation in cultured cell lines, indicating its significance in neurobiology (Yamazaki et al., 1994).

Modulation of Lipid and Glucose Metabolism

Research has also highlighted the compound's ability to alter lipid and glucose metabolism. For instance, it has been found to modulate lipid accumulation and glucose consumption in HepG2 cells and C2C12 myotubes. This suggests its potential in the prevention and treatment of metabolic disorders, especially those related to lipid and glucose homeostasis (Wang et al., 2017).

Pharmacological Effects

Studies have identified pharmacological effects of (+)-7-epi-Syringaresinol 4'-glucoside in various contexts. For example, it was found to possess significant cAMP-phosphodiesterase inhibitory activity, which is relevant for therapeutic applications (Wagner et al., 1986). Additionally, it has shown a prolonging effect on exercise time in stressed rats, indicating a role in stress response and physical endurance (Nishibe et al., 1990).

Potential in Polymer Industry

(+)-7-epi-Syringaresinol 4'-glucoside has shown promise in the polymer industry as a renewable and safer alternative to bisphenol A for epoxy-amine resins. This application is significant given the increasing demand for greener and safer materials in the industry (Janvier et al., 2017).

Propiedades

IUPAC Name |

2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKCEGQSIIQPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-7-epi-Syringaresinol 4'-glucoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]-3-(4-nitrophenyl)-3-oxopropanamide](/img/structure/B1228437.png)

![1-(5-methoxy-1H-indol-3-yl)-2-[(4-methyl-2-thiazolyl)amino]ethanone](/img/structure/B1228440.png)

![4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide](/img/structure/B1228441.png)

![N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)-2-phenylacetamide](/img/structure/B1228446.png)

![N-[6-ethyl-6-methyl-2-(methylthio)-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B1228448.png)